1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-6-5-14-7-10(13)8-14/h1-4,10H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUATBQFHKQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-amino-azetidines, which are key intermediates for preparing compounds like 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine, has been improved to enhance yield and broaden the scope of accessible azetidine derivatives. The process typically involves:
- Formation of the azetidine ring.
- Introduction of the amino group at the 3-position.
- Subsequent nucleophilic substitution reactions to attach the 2-(4-fluorophenoxy)ethyl moiety.
This approach allows for the efficient synthesis of a wide range of azetidine derivatives, facilitating drug development and optimization.
Detailed Preparation Steps
Step 1: Synthesis of 3-Amino-Azetidine Intermediate
- The 3-amino-azetidine core is synthesized via an improved process involving ring closure and amination.
- The reaction conditions include heating the reaction mixture at 55-60°C for 12 hours, followed by neutralization with sodium bicarbonate.
- Extraction with diethyl ether and drying over magnesium sulfate yields the crude azetidine intermediate.
- Purification is typically performed by silica gel chromatography using ethyl acetate and hexanes as eluents.
Step 2: Preparation of the 2-(4-Fluorophenoxy)ethyl Leaving Group
- The 2-(4-fluorophenoxy)ethyl moiety is introduced as a leaving group, often as a mesylate or halide derivative.
- This intermediate is prepared by reacting 4-fluorophenol with ethylene oxide or a similar ethylene source, followed by conversion to a suitable leaving group like mesylate.
- The mesylate is obtained by reaction with methanesulfonyl chloride in methylene chloride at low temperature, followed by aqueous workup and drying.
Step 3: Nucleophilic Substitution to Form the Target Compound
- The 3-amino-azetidine acts as a nucleophile, displacing the leaving group on the 2-(4-fluorophenoxy)ethyl intermediate.
- This nucleophilic substitution is carried out in an aprotic solvent such as acetonitrile, often in the presence of a base like triethylamine.
- The reaction mixture is refluxed or heated under controlled conditions to ensure complete substitution.
- After reaction completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Azetidine ring formation | Heating at 55-60°C for 12 hours | Stirred reaction, neutralized with NaHCO3 |
| Mesylate formation | Methanesulfonyl chloride addition at 0°C | Dropwise addition, aqueous workup |
| Nucleophilic substitution | Reflux in MeCN with triethylamine | Base facilitates substitution |
| Purification | Silica gel chromatography (EtOAc:Hexanes 50:50) | Yields colorless solid product |
The use of controlled temperature and reaction times, along with appropriate solvent and base choice, significantly enhances the yield and purity of the final compound.
Additional Considerations
- Hydrogenation steps and salt formation (e.g., hydrochloride salts) are sometimes employed for intermediate purification or to modify solubility and stability.
- The improved synthetic route allows access to a broader range of azetidine derivatives by varying substituents on the phenyl ring or the azetidine nitrogen, enabling structure-activity relationship studies.
- Analytical techniques such as NMR and chromatography are used to monitor the reaction progress and confirm the structure of intermediates and final products.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Azetidine intermediate | Heating, aqueous ammonia, NaHCO3 neutralization | High yield 3-amino-azetidine |
| Mesylate intermediate | Methanesulfonyl chloride, methylene chloride | Activated leaving group for substitution |
| Nucleophilic substitution | 3-amino-azetidine, 2-(4-fluorophenoxy)ethyl mesylate, triethylamine, MeCN reflux | Formation of target compound |
| Purification | Silica gel chromatography | Pure this compound |
Chemical Reactions Analysis
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.
Antidepressant Activity
Research has indicated that derivatives of azetidine compounds can exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry investigated various azetidine derivatives, including this compound, for their potential to inhibit the reuptake of serotonin and norepinephrine. The findings suggested that this compound may possess dual-action antidepressant properties, making it a candidate for further development in treating depression .
Anticancer Potential
Another significant application of this compound lies in its anticancer potential. A study published in Cancer Research explored the compound's ability to induce apoptosis in various cancer cell lines. The results demonstrated that this compound could inhibit cell proliferation and promote programmed cell death, particularly in breast and lung cancer cells .
Neuroprotective Effects
The neuroprotective properties of azetidine derivatives have been studied extensively. In a research article from Neuroscience Letters, the neuroprotective effects of this compound were evaluated in models of neurodegenerative diseases. The compound was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Reference |
|---|---|---|
| Antidepressant | This compound | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving animal models, researchers administered varying doses of this compound to assess its antidepressant effects compared to standard treatments like fluoxetine. The study concluded that the compound exhibited comparable efficacy while presenting a favorable side effect profile .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, highlighting the compound's potential as an anticancer agent .
Case Study 3: Neuroprotection in Animal Models
In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid-beta plaque formation and increased neuronal survival, indicating the compound's neuroprotective capabilities .
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(Trifluoromethyl)phenyl)azetidin-3-amine
- Structure : The azetidine ring is substituted with a 4-(trifluoromethyl)phenyl group.
- Key Differences: The trifluoromethyl group (−CF₃) is strongly electron-withdrawing and lipophilic, enhancing metabolic stability but reducing solubility compared to the 4-fluorophenoxyethyl chain in the target compound. The absence of an ether linkage in the substituent limits hydrogen-bonding interactions.
- Pharmacological Implications : The −CF₃ group may improve blood-brain barrier penetration, making this compound more suited for CNS targets than the target compound .
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
- Structure: A 3-bromo-4-fluorophenylmethyl group replaces the 4-fluorophenoxyethyl chain.
- The methyl linker (vs. ethyl in the target compound) reduces conformational flexibility, possibly affecting receptor binding.
- Synthetic Accessibility : Brominated analogs often require halogenation steps, which can complicate synthesis .
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine
- Structure : A pyrazole ring replaces the azetidine core.
- Key Differences: Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding distinct from azetidine. The 4-fluorophenoxyethyl chain is retained, suggesting shared pharmacokinetic properties.
- Pharmacological Relevance : Pyrazole derivatives are prevalent in kinase inhibitors and serotonin receptor ligands, hinting at overlapping therapeutic applications with the target compound .
D2AAK6 (1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol)
- Structure: Combines a tryptamine backbone with a 4-fluorophenoxypropan-2-ol group.
- Key Differences: The indole moiety enables serotonin receptor binding, as demonstrated in behavioral studies.
- Research Findings: D2AAK6 exhibits affinity for 5-HT₁A and 5-HT₂A receptors (Ki < 100 nM), suggesting the 4-fluorophenoxy group may synergize with amine-containing scaffolds in serotonin modulation .
Structural and Pharmacokinetic Data Table
Key Research Findings and Implications
- Role of Fluorine: The 4-fluorophenoxy group enhances binding to aromatic residues in receptor pockets (e.g., serotonin receptors) through C−F⋯π interactions .
- Azetidine vs.
- Synthetic Challenges: Introducing the 4-fluorophenoxyethyl chain requires epoxide ring-opening reactions or nucleophilic substitutions, as seen in D2AAK6 synthesis .
Biological Activity
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Synthesis
The compound features an azetidine ring substituted with a 4-fluorophenoxyethyl group, which is thought to enhance its pharmacological profile. The synthesis typically involves standard organic reactions, including nucleophilic substitutions and cyclization processes.
1. Enzyme Inhibition
One of the primary biological activities associated with this compound is its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Enzyme Inhibition Activities
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.082 | 0.080 |
| Rivastigmine | 0.025 | 0.030 |
| Donepezil | 0.045 | 0.050 |
The compound demonstrated competitive inhibition against AChE with an IC50 value comparable to that of established inhibitors like rivastigmine and donepezil, indicating its potential as a therapeutic agent for cognitive disorders .
2. Neuroprotective Effects
In vitro studies have shown that this compound exhibits neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It has been evaluated in models simulating conditions related to Parkinson's and Alzheimer's diseases.
Case Study: Neuroprotection in Glutamate-Induced Models
In a study assessing the neuroprotective effects of various azetidine derivatives, this compound was found to significantly reduce neuronal cell death in glutamate-induced oxidative stress models. The mechanism was attributed to the reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Antioxidant Activity
The antioxidant potential of the compound has also been investigated using various assays, including DPPH radical scavenging and FRAP methods. Results indicated that it possesses moderate antioxidant activity, which may contribute to its neuroprotective effects.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | FRAP (µM FeSO4 Equivalent) |
|---|---|---|
| This compound | 65% | 150 |
| Ascorbic Acid | 90% | 300 |
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the fluorophenyl group appears to enhance its lipophilicity, improving membrane penetration.
Table 3: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize 2-(4-fluorophenoxy)ethyl bromide via nucleophilic substitution of 4-fluorophenol with 1,2-dibromoethane under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h) .
- Step 2 : Cyclize with azetidin-3-amine precursors using a Buchwald-Hartwig amination protocol (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) to form the azetidine ring .
- Optimization : Microwave-assisted synthesis (100°C, 15 min) improves yield by 20% compared to conventional heating. Purification via flash chromatography (SiO₂, EtOAc/hexane) ensures >95% purity .
Q. What analytical techniques are critical for characterizing the structure of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR with DEPT-135 and HSQC to resolve overlapping signals in the azetidine and phenoxy regions. ¹⁹F NMR confirms fluorophenyl connectivity .
- X-ray Crystallography : Employ SHELX programs for structure refinement. ORTEP-3 visualization clarifies stereochemistry and hydrogen-bonding networks .
- HRMS : Validate molecular formula using ESI-HRMS (error < 2 ppm) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Target Selection : Prioritize GPCRs (e.g., serotonin receptors) due to structural similarity to known bioactive azetidines .
- Assays :
- Radioligand binding assays (³H-labeled antagonists, KD determination via Scatchard analysis).
- Functional cAMP assays for Gαs-coupled receptors .
- Controls : Include positive controls (e.g., pindolol for β-adrenergic receptors) and vehicle-only groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on derivatives of this compound?
- Methodology :
- Derivative Design : Modify the azetidine ring (e.g., N-alkylation) and fluorophenoxy chain length. Introduce spirocyclic motifs as in related compounds .
- Synthesis : Use parallel synthesis (96-well plates) with varying electrophiles (e.g., acyl chlorides, sulfonyl chlorides).
- Activity Profiling : High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) with IC₅₀ determination via fluorescence polarization .
Q. What strategies address contradictions between computational docking predictions and experimental binding data?
- Methodology :
- Force Field Calibration : Re-parameterize fluorine interactions using B3LYP/6-31G* calculations to better model C-F polarization .
- Solvent Effects : Run 100 ns MD simulations with explicit water molecules to assess hydration effects on binding pockets.
- Experimental Validation : Perform competitive NMR titrations (STD-NMR) to confirm docking-predicted binding modes .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Validate using R₁/Rfree convergence (<5% discrepancy) .
- Validation Tools : Employ PLATON ADDSYM to detect missed symmetry elements .
Q. What experimental designs mitigate challenges in azetidine ring functionalization?
- Methodology :
- Protection/Deprotection : Use Boc groups for amine protection during alkylation. Remove with TFA/DCM (1:1 v/v) .
- Catalysis : Apply photoredox catalysis (Ir(ppy)₃, blue LEDs) for C-H functionalization at the azetidine β-position .
- Byproduct Analysis : Monitor reactions with LC-MS (Q-TOF) to detect oligomerization byproducts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
